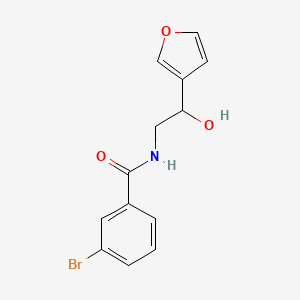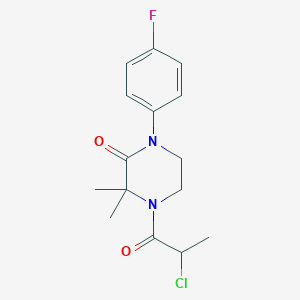
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one (CPP) is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.
作用機序
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one binds to a specific site on the GABA-A receptor known as the benzodiazepine site. This binding enhances the activity of the receptor, leading to increased chloride ion influx and neuronal inhibition. This mechanism of action is similar to that of benzodiazepines, which are a class of drugs commonly used for their anxiolytic and hypnotic effects.
Biochemical and Physiological Effects:
In addition to its effects on GABA-A receptors, 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of using 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one in lab experiments is its high selectivity for a specific subtype of GABA-A receptor. This makes it a useful tool for studying the function of these receptors in isolation. However, one limitation is that 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one is not very soluble in water, which can make it difficult to work with in some experimental setups.
将来の方向性
There are a number of potential future directions for research on 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one. One area of interest is its potential as a therapeutic agent for neurological disorders such as stroke and traumatic brain injury. 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one's neuroprotective effects make it a promising candidate for further study in this area. Another potential future direction is the development of new compounds based on 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one's structure that may have improved solubility and other desirable properties for use in scientific research.
合成法
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one can be synthesized using a variety of methods, but one common approach is to react 4-fluoroaniline with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3,3-dimethylpiperazine to yield 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one.
科学的研究の応用
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the function of GABA-A receptors, which are important targets for a range of drugs including anxiolytics and hypnotics. 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has been shown to selectively bind to a specific subtype of GABA-A receptor, making it a useful tool for studying the function of these receptors.
特性
IUPAC Name |
4-(2-chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O2/c1-10(16)13(20)19-9-8-18(14(21)15(19,2)3)12-6-4-11(17)5-7-12/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNJHBAHHSYAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1(C)C)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1,3,4-Thiadiazol-2-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2825936.png)
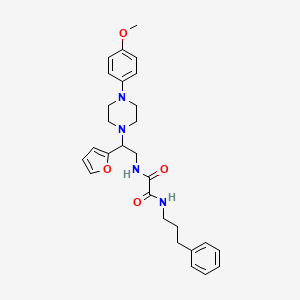
![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2825939.png)
![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2825940.png)
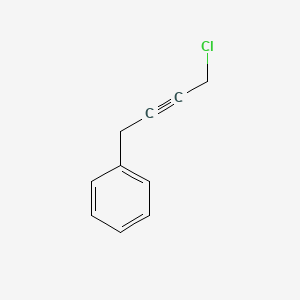
![Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate](/img/structure/B2825942.png)
![2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B2825946.png)
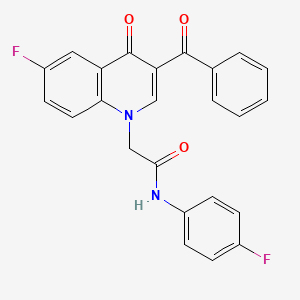
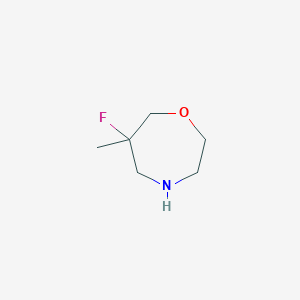
![1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
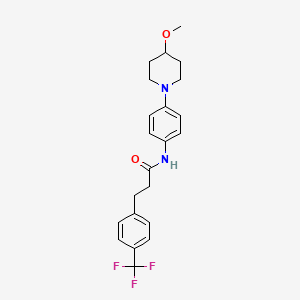
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2825956.png)
![N-[(4-methylbenzyl)oxy]urea](/img/structure/B2825957.png)
